molecular formula C20H38N2O3Zn B12651032 Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate CAS No. 61745-60-6

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate

Cat. No.: B12651032
CAS No.: 61745-60-6
M. Wt: 419.9 g/mol
InChI Key: VSVLOWJYJCGNFJ-FERBBOLQSA-L
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Description

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is a zinc salt of N6-(1-oxotetradecyl)-L-lysine This compound is characterized by its unique structure, where a zinc ion is coordinated with the lysine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate typically involves the reaction of N6-(1-oxotetradecyl)-L-lysine with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies related to coordination chemistry and the synthesis of novel zinc complexes.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: It is used in the development of new materials and formulations for industrial applications.

Mechanism of Action

The mechanism of action of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate involves its interaction with molecular targets and pathways in biological systems. The zinc ion plays a crucial role in mediating these interactions, potentially leading to various biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N6-(1-oxotetradecyl)-L-lysine: The parent compound without the zinc ion.

    Zinc(2+) N6-(1-oxotetradecyl)-D-lysinate: A similar compound with D-lysine instead of L-lysine.

    Zinc(2+) N6-(1-oxotetradecyl)-L-ornithinate: A compound where lysine is replaced by ornithine.

Uniqueness

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is unique due to the presence of the zinc ion, which imparts specific properties and potential applications that are distinct from its analogs. The coordination of zinc with the lysine derivative enhances its stability and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

61745-60-6

Molecular Formula

C20H38N2O3Zn

Molecular Weight

419.9 g/mol

IUPAC Name

zinc;(2S)-2-amino-6-(1-oxidotetradecylideneamino)hexanoate

InChI

InChI=1S/C20H40N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);/q;+2/p-2/t18-;/m0./s1

InChI Key

VSVLOWJYJCGNFJ-FERBBOLQSA-L

Isomeric SMILES

CCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2]

Origin of Product

United States

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